2-Heptanoyl-sn-glycero-3-phosphocholine

Description

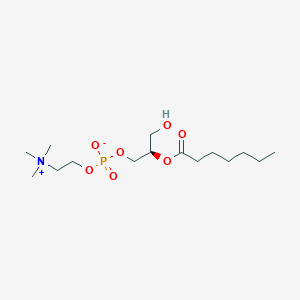

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H32NO7P |

|---|---|

Molecular Weight |

369.39 g/mol |

IUPAC Name |

[(2R)-2-heptanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C15H32NO7P/c1-5-6-7-8-9-15(18)23-14(12-17)13-22-24(19,20)21-11-10-16(2,3)4/h14,17H,5-13H2,1-4H3/t14-/m1/s1 |

InChI Key |

XHIJUZNRGPLVKF-CQSZACIVSA-N |

Isomeric SMILES |

CCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |

Origin of Product |

United States |

Biosynthesis, Metabolism, and Enzymatic Interconversions of 2 Heptanoyl Sn Glycero 3 Phosphocholine

2-Heptanoyl-sn-glycero-3-phosphocholine is a specific molecular species belonging to the broader class of lysophosphatidylcholines (LPCs). As such, its formation, breakdown, and enzymatic conversions are governed by the well-established metabolic pathways that regulate the entire LPC pool. These lipids are present in small amounts in most tissues and plasma and are key intermediates in the remodeling of cell membranes and various signaling processes.

Iii. Investigating the Biological Roles and Mechanisms of Action of 2 Heptanoyl Sn Glycero 3 Phosphocholine

Modulation of Cellular and Subcellular Processes

The interaction of 2-Heptanoyl-sn-glycero-3-phosphocholine with cellular components is a key aspect of its biological activity. This includes its engagement with membrane-bound proteins and its influence on intracellular signaling cascades.

Interactions with Membrane Receptors and Transporters

While direct and specific interactions of this compound with a wide array of membrane receptors and transporters are not extensively documented in publicly available research, the behavior of lysophosphatidylcholines (LPCs) in general provides a framework for understanding its potential activities. LPCs are known to interact with G protein-coupled receptors (GPCRs), which are integral to numerous signaling pathways.

The structure of the cell membrane, a phospholipid bilayer, controls the passage of substances into and out of a cell. weebly.com Molecules that cannot directly cross this barrier may bind to specific receptors on the cell surface. weebly.com This binding event can trigger a conformational change in the receptor, initiating a signaling cascade within the cell. weebly.com

Phospholipids (B1166683) themselves are crucial components of cellular membranes, and their metabolism is intricately linked to cellular signaling. For instance, P4-ATPases, a family of phospholipid flippases, are involved in transporting phospholipids like phosphatidylcholine across membrane leaflets, a process essential for maintaining membrane asymmetry and facilitating vesicle-mediated protein transport. nih.gov The proper functioning of these transporters is critical for cellular processes such as the transport of cargo from the Golgi apparatus. nih.gov

Influence on Signal Transduction Pathways

Phospholipids and their derivatives are central to a multitude of signal transduction pathways. Phosphoinositides, for example, though minor membrane constituents, are key regulators of a wide range of cellular processes. nih.gov They act not only as precursors for second messengers but also directly interact with and regulate the activity of various protein effectors. nih.gov

The metabolism of phosphatidylcholine is a source of various lipid mediators that regulate multiple signaling pathways crucial for cell proliferation and survival. nih.gov The turnover of phosphatidylcholine by phospholipases generates bioactive lipids that can influence tumor biology. nih.gov Furthermore, alterations in choline (B1196258) metabolism can impact carcinogenesis by modulating gene expression and promoting genomic instability. nih.gov In response to cellular stress, such as limited energy sources, cancer cells can reprogram their phosphatidylcholine metabolism to promote survival and migration. nih.gov

Contribution to Membrane Biophysics and Lipid Bilayer Organization

The physical properties of this compound, particularly its amphiphilic nature, significantly influence the structure and dynamics of lipid bilayers.

Impact on Membrane Fluidity and Phase Behavior

The fluidity of a cell membrane is a critical factor for its function and is influenced by the composition of its lipids. The motion of phospholipid molecules within the bilayer is dependent on factors such as the length and saturation of their fatty acid chains, temperature, and the presence of other molecules like cholesterol. researchgate.net

Studies on similar phospholipids provide insights into how this compound might affect membrane properties. For instance, the interaction of α-synuclein, a protein associated with Parkinson's disease, with membranes is sensitive to the membrane's fluidity. nih.gov This protein shows a preference for binding to membranes in a more ordered, gel-like phase. nih.gov The presence of cholesterol can also modulate these interactions by altering membrane packing. nih.gov

The phase behavior of lipid mixtures is complex. For example, in binary mixtures of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol, cholesterol has been shown to significantly affect phase segregation and domain distribution in a concentration-dependent manner. nih.gov Similarly, the synthetic lipid diphytanoyl phosphatidylcholine does not exhibit a distinct gel to liquid crystalline phase transition over a wide temperature range, and can induce lateral phase separation when mixed with other lipids. nih.gov

Formation of Micellar and Other Aggregate Structures in Aqueous Solutions

Due to its single acyl chain, this compound is classified as a lysophospholipid and exhibits surfactant-like properties in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules self-assemble into various aggregate structures to minimize the unfavorable interactions between their hydrophobic tails and water. phospholipid-research-center.comlibretexts.org

The shape and size of these aggregates are influenced by the molecular geometry of the amphiphile, as well as by environmental conditions such as concentration, temperature, and pH. phospholipid-research-center.com Single-chain amphiphiles like lysophospholipids typically form spherical or worm-like micelles. phospholipid-research-center.com The transition between different aggregate structures, such as from vesicles to micelles, can be induced by the addition of other surfactants. nih.govacs.org For instance, the addition of PEG-lipids to a dispersion of gel-phase phosphatidylcholines can lead to the formation of discoidal micelles, which then transition to spherical micelles at higher PEG-lipid concentrations. nih.gov

The process of micelle formation is a dynamic equilibrium, with a constant exchange of individual amphiphile molecules between the aggregated and monomeric states. phospholipid-research-center.com These micellar structures can create unique nanoenvironments that can influence chemical reactions. researchgate.net

Role as a Lipid Mediator or Modulator of Biochemical Reactions (e.g., Inhibition of Low-Density Lipoprotein Oxidation by Analogs)

Lysophosphatidylcholines, including this compound, can act as signaling molecules or modulate the activity of enzymes and other biochemical processes.

One area of significant interest is the role of phospholipids and their analogs in modulating the oxidation of low-density lipoproteins (LDL), a key event in the development of atherosclerosis. nih.gov The oxidation of LDL can be initiated by various factors, and its inhibition is a potential therapeutic strategy. google.comnih.gov

Studies have shown that various compounds, including plant extracts rich in polyphenols and certain thyroid hormone analogs, can inhibit LDL oxidation in vitro. nih.govnih.govcapes.gov.br For example, extracts from betel leaf and cashew shoot have demonstrated significant antioxidant activity by increasing the lag time of LDL oxidation and inhibiting the formation of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. nih.govcapes.gov.br Similarly, the carotenoid astaxanthin (B1665798) has been shown to dose-dependently prolong the lag time of LDL oxidation. capes.gov.br

Studies on Oxidized Derivatives and their Bioactivity

While direct studies on the oxidized derivatives of this compound are not extensively documented in current literature, significant insights can be drawn from research on structurally analogous oxidized phospholipids (OxPLs). The oxidation of phospholipids containing polyunsaturated fatty acids (PUFAs), such as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC), is a key event in various physiological and pathological processes, including inflammation and atherosclerosis. nih.govresearchgate.net This oxidation process often results in the cleavage of the polyunsaturated acyl chain at the sn-2 position, generating a variety of bioactive molecules, including phospholipids with shortened, oxidatively modified acyl groups. nih.govahajournals.org

These truncated phospholipids bear a structural resemblance to Platelet-Activating Factor (PAF) and are often referred to as "PAF-like lipids." nih.govnih.gov They represent a diverse family of molecules whose biological activity is determined by the specific chemical nature of the truncated sn-2 acyl group. nih.gov Prominent examples of such bioactive OxPLs, derived from the oxidation of PAPC, include 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). nih.govahajournals.orgnih.gov Research into these compounds provides a framework for understanding the potential bioactivity of short-chain phospholipids like this compound and its hypothetical oxidized derivatives.

Detailed Research Findings

Studies have demonstrated that OxPLs are not merely byproducts of oxidative stress but are potent signaling molecules that can modulate the function of various vascular and immune cells. researchgate.netnih.gov They are recognized as endogenous danger-associated molecular patterns (DAMPs) that accumulate in areas of chronic inflammation, such as atherosclerotic lesions. nih.govnih.gov The specific structure of the oxidized sn-2 residue is a critical determinant of the biological effect. nih.gov

For instance, POVPC and PGPC, despite their structural similarities, exhibit distinct and sometimes opposing effects on endothelial cells and their interaction with leukocytes. nih.govahajournals.org

Monocyte-Endothelial Interactions: Both POVPC and PGPC have been shown to stimulate endothelial cells to bind monocytes, a crucial early step in the formation of atherosclerotic plaques. nih.govahajournals.org However, the mechanisms appear to differ. Oxovaleroyl phospholipids like POVPC can induce monocyte binding without a corresponding increase in the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.gov

Inflammatory Gene Expression: Glutaroyl phospholipids like PGPC have been shown to induce the surface expression of E-selectin and VCAM-1 in human aortic endothelial cells (HAECs). nih.govahajournals.org In contrast, oxovaleroyl phospholipids can inhibit the lipopolysaccharide (LPS)-induced expression of E-selectin, a molecule that mediates neutrophil binding. nih.gov This suggests a complex regulatory role in inflammation, potentially promoting monocyte recruitment while dampening acute neutrophilic responses.

PAF-like Activity: Many of these oxidatively truncated phospholipids exert their effects by interacting with the PAF receptor. nih.govnih.gov The platelet-aggregating activities of various oxidized phosphatidylcholines have been shown to be inhibited by PAF receptor antagonists. nih.gov However, some actions of OxPLs, such as the regulation of DNA synthesis in vascular smooth muscle cells, may occur independently of the PAF receptor, indicating the involvement of multiple signaling pathways. nih.gov Studies using the PAF receptor antagonist WEB 2086 demonstrated that it could prevent the activation of endothelial cells by POVPC and 1-palmitoyl-2-epoxyisoprostane E2-sn-glycero-3-phosphocholine (PEIPC), but not by PGPC. ahajournals.org This further underscores the principle that the specific oxidized group at the sn-2 position dictates the mechanism of action. nih.govahajournals.org

The bioactivity of these molecules is critically dependent on the integrity of the entire phospholipid structure, including the sn-1 acyl group and the phosphocholine (B91661) headgroup, as hydrolysis by various phospholipases significantly reduces their effects. nih.gov

The following tables summarize the observed bioactivities of key oxidized phospholipid derivatives that are structurally related to this compound.

Table 1: Bioactivity of Key Oxidized Phospholipid Derivatives on Vascular Cells

| Compound | Cell Type | Observed Effect | Mechanism of Action | Reference |

| POVPC | Human Aortic Endothelial Cells (HAECs) | Stimulates monocyte binding | Independent of VCAM-1 induction | nih.gov |

| HAECs | Inhibits LPS-induced E-selectin expression | Mediated by reducible carbonyl group | nih.govahajournals.org | |

| Vascular Smooth Muscle Cells | Induces cell proliferation | PAF receptor (PAFR) activation | ahajournals.org | |

| PGPC | HAECs | Stimulates monocyte binding | --- | nih.govahajournals.org |

| HAECs | Induces E-selectin and VCAM-1 expression | --- | nih.gov | |

| PEIPC | HAECs | Stimulates monocyte binding | Inhibited by PAF antagonist WEB 2086 | nih.govahajournals.org |

Table 2: Comparative Effects of Structurally Similar Oxidized Phospholipids

| Feature | POVPC (Oxovaleroyl) | PGPC (Glutaroyl) | Reference |

| Effect on Monocyte Binding | Stimulation | Stimulation | nih.govahajournals.org |

| Effect on E-Selectin Expression | Inhibition of LPS-induced expression | Induction | nih.gov |

| Effect on VCAM-1 Expression | No significant induction | Induction | nih.gov |

| Inhibition by PAF Antagonist (WEB 2086) | Yes | No | ahajournals.org |

These findings collectively highlight that the oxidation of phospholipids generates a diverse array of bioactive mediators. While this compound is a lysophospholipid and not a direct oxidation product in this context, its short-chain nature places it within the structural class of PAF-like lipids. The detailed study of defined oxidized species like POVPC and PGPC provides a crucial scientific basis for predicting the potential biological roles and mechanisms of action of other short-chain phospholipids.

Iv. Advanced Analytical and Structural Elucidation Methodologies for 2 Heptanoyl Sn Glycero 3 Phosphocholine

Mass Spectrometry-Based Approaches in Lipidomics

Mass spectrometry (MS) stands as a cornerstone in the field of lipidomics, offering unparalleled sensitivity and specificity for the analysis of lipids like 2-Heptanoyl-sn-glycero-3-phosphocholine. chromatographyonline.comresearchgate.net Both targeted and untargeted strategies are employed to investigate the lipidome. creative-proteomics.com

Lipidomics studies utilize two primary approaches: untargeted and targeted analysis. creative-proteomics.com

Untargeted Lipidomics: This exploratory approach aims to comprehensively analyze all detectable lipids in a sample to gain a broad overview of the lipidome. creative-proteomics.com For the analysis of samples potentially containing this compound, an untargeted approach would involve extracting all lipids and then using high-resolution mass spectrometry to detect as many lipid species as possible. metasysx.comnih.gov This allows for the discovery of unexpected changes in lipid profiles and the identification of novel lipids. creative-proteomics.com

Targeted Lipidomics: This hypothesis-driven approach focuses on the precise and accurate quantification of specific, known lipids, such as this compound. creative-proteomics.comlcms.cz Targeted methods offer high sensitivity and are often used to validate findings from untargeted studies or to monitor specific lipid pathways. nih.govnih.gov This involves the use of internal standards to ensure accurate quantification. nih.gov

| Lipidomics Approach | Description | Application to this compound |

| Untargeted | Comprehensive, unbiased analysis of all detectable lipids in a sample. creative-proteomics.com | Discovery of its presence in complex biological samples and its correlation with other lipids. |

| Targeted | Hypothesis-driven quantification of specific, predefined lipids. creative-proteomics.com | Accurate measurement of its concentration for biomarker validation or metabolic studies. nih.gov |

High-resolution accurate mass (HRAM) mass spectrometry, often performed on instruments like the Orbitrap, is instrumental in the confident identification of lipids, including this compound. thermofisher.cn HRAM provides highly accurate mass measurements, which allows for the determination of the elemental composition of the lipid. youtube.com

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. acs.org In a typical MS/MS experiment for a phosphatidylcholine like this compound, the precursor ion is isolated and fragmented. The resulting product ions provide information about the headgroup and the fatty acyl chain. For instance, a characteristic fragment ion at m/z 184 is indicative of the phosphocholine (B91661) headgroup. nih.gov

The fragmentation pattern can help to confirm the identity of the fatty acyl chain and its position on the glycerol (B35011) backbone. This level of detail is critical for distinguishing between isomers. nih.gov

The complexity of the lipidome, with its vast number of isomeric and isobaric species, necessitates the coupling of mass spectrometry with a separation technique, most commonly liquid chromatography (LC). youtube.comchromatographyonline.com Reversed-phase HPLC is a widely used method for separating lipids based on the length and degree of unsaturation of their fatty acyl chains. nih.gov

For this compound, LC-MS/MS would involve its separation from other lipids in a mixture based on its specific retention time on the LC column. nih.gov This is particularly important for separating it from other lysophosphatidylcholines with different acyl chains. The separated lipid then enters the mass spectrometer for detection and fragmentation, allowing for its unambiguous identification and quantification. littlemsandsailing.com The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance the resolution and speed of separation. thermofisher.cn

| Technique | Principle | Application to this compound |

| HRAM MS | Provides highly accurate mass measurements for determining elemental composition. thermofisher.cn | Confident identification and confirmation of the molecular formula. |

| MS/MS | Fragmentation of precursor ions to yield structurally informative product ions. acs.org | Structural elucidation, including confirmation of the phosphocholine headgroup and the heptanoyl acyl chain. |

| LC-MS/MS | Chromatographic separation of lipids prior to mass spectrometric analysis. chromatographyonline.com | Separation from other lipid species, including isomers, for unambiguous identification and quantification. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of lipids like this compound at an atomic level. nih.gov It is particularly valuable for characterizing its behavior in solution and in membrane-like environments.

Solution-state NMR is a versatile tool for investigating the interactions between lipids and proteins in a solution environment. acs.orgnih.gov To study the interaction of this compound with a protein, the lipid can be introduced into a sample of the protein solubilized in a membrane mimetic, such as micelles or nanodiscs. creative-biolabs.com

By observing changes in the NMR signals of the protein upon addition of the lipid, it is possible to identify the specific amino acid residues that are involved in the interaction. acs.org Techniques such as chemical shift perturbation mapping can be used to map the binding site of the lipid on the protein surface. frontiersin.org Furthermore, solution-state NMR can be used to determine the dissociation constant (KD) of the protein-lipid interaction, providing quantitative information about the binding affinity. nih.gov

Solid-state NMR (ssNMR) is uniquely suited for studying lipids within membrane-mimetic systems, such as lipid bilayers, which are too large and slow-tumbling for conventional solution-state NMR. nih.gov This technique provides detailed information about the structure, dynamics, and orientation of lipids within a membrane environment. springernature.comescholarship.org

For this compound, ssNMR can be used to study its behavior when incorporated into a lipid bilayer. By using isotopically labeled lipids (e.g., with 2H or 13C), specific parts of the molecule can be probed. nih.govmdpi.com For example, 31P NMR can provide information about the headgroup conformation and dynamics, while 2H NMR of deuterated acyl chains can reveal information about the ordering and mobility of the lipid tails within the membrane. springernature.comresearchgate.net These studies are crucial for understanding how lysophospholipids like this compound might affect membrane properties.

| NMR Technique | System Studied | Information Obtained for this compound |

| Solution-State NMR | Protein-lipid complexes in micelles or nanodiscs. creative-biolabs.com | Identification of protein binding sites, determination of binding affinity (KD). acs.orgnih.gov |

| Solid-State NMR | Lipid bilayers and other membrane-mimetic systems. nih.govescholarship.org | Headgroup conformation, acyl chain ordering and dynamics, and overall lipid orientation within the membrane. springernature.comresearchgate.net |

Application of Stable Isotope Labeling (Deuterium, ³¹P) in NMR Investigations

Stable isotope labeling is a powerful technique in Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the structure, dynamics, and interactions of molecules such as this compound. The incorporation of isotopes like deuterium (²H) and the natural abundance of phosphorus-31 (³¹P) provide sensitive probes for detailed molecular-level investigations.

Deuterium (²H) Labeling in NMR Studies

Deuterium labeling involves the specific replacement of protons (¹H) with deuterium (²H) at various positions within the this compound molecule. This isotopic substitution is particularly advantageous for studying the behavior of this lysophospholipid within lipid bilayers or micelles. The deuterium nucleus possesses a quadrupole moment, which makes its NMR signal highly sensitive to the local electronic environment and molecular motion.

In the context of membrane studies, deuterium NMR can provide quantitative information on the orientation and dynamics of the lipid acyl chain and headgroup. nih.gov For instance, by selectively deuterating the heptanoyl chain of this compound, researchers can determine the order parameter of the chain segments when the molecule is embedded in a membrane. This provides insights into the degree of conformational freedom along the acyl chain. Similarly, deuterium labeling of the choline (B1196258) headgroup can be used to monitor its orientation and mobility at the membrane interface. nih.gov Studies on other phospholipids (B1166683) have demonstrated that ²H NMR is a robust method for characterizing the dynamic structure of membranes. nih.govnih.gov

Key applications of deuterium labeling in NMR investigations of this compound include:

Determination of acyl chain order and dynamics within a lipid bilayer.

Elucidation of headgroup conformation and orientation.

Analysis of the effects of temperature and other molecules on lipid dynamics.

Phosphorus-31 (³¹P) NMR Investigations

The phosphorus-31 isotope has a natural abundance of 100% and a nuclear spin of ½, making it an excellent nucleus for NMR spectroscopy. avantiresearch.comresearchgate.net For phospholipids like this compound, ³¹P NMR is a direct and non-invasive technique to probe the phosphocholine headgroup.

One of the primary applications of ³¹P NMR in studying lysophosphatidylcholines is the determination of their critical micelle concentration (CMC). nih.gov The chemical shift of the phosphorus nucleus is sensitive to its environment. Below the CMC, this compound exists as monomers in solution, while above the CMC, it self-assembles into micelles. This transition from a monomeric to an aggregated state leads to a change in the ³¹P NMR chemical shift.

The use of lanthanide shift reagents can further enhance the resolution between the signals from the monomeric and micellar species. nih.gov By monitoring the change in the ³¹P chemical shift as a function of the lysophospholipid concentration, the CMC can be accurately determined. This method has been successfully applied to short-chain lysophosphatidylcholines. nih.gov

Furthermore, the lineshape of the ³¹P NMR spectrum provides information about the phase behavior of phospholipid assemblies. While this compound typically forms micelles in aqueous solutions, ³¹P NMR can also be used to study its interactions when incorporated into more complex lipid systems, such as bilayers, and to detect any resulting phase changes or structural perturbations. nih.govresearchgate.net

Table 1: Comparison of Deuterium and ³¹P NMR in the Analysis of this compound

| Feature | Deuterium (²H) NMR | Phosphorus-31 (³¹P) NMR |

| Isotope | ²H (requires isotopic labeling) | ³¹P (100% natural abundance) |

| Primary Information | Molecular order and dynamics of labeled segments (acyl chain, headgroup). nih.gov | Headgroup environment, aggregation state (monomer vs. micelle), and phase behavior. researchgate.netnih.gov |

| Key Applications | Determination of order parameters, conformational analysis of acyl chains and headgroup. nih.govnih.gov | Measurement of critical micelle concentration (CMC), characterization of lipid phases. nih.gov |

| Experimental Considerations | Requires synthesis of deuterated analogues. | High sensitivity due to 100% natural abundance. |

Spectroscopic Techniques for Membrane Perturbation Analysis (e.g., Fluorescence, Vibrational Spectroscopy)

The interaction of this compound with lipid membranes can lead to significant perturbations in the bilayer structure and dynamics. Fluorescence and vibrational spectroscopy are powerful techniques to characterize these effects at a molecular level.

Fluorescence Spectroscopy

Fluorescence spectroscopy employs fluorescent probes that partition into the lipid membrane. The fluorescence properties of these probes, such as emission wavelength, intensity, and lifetime, are sensitive to the polarity, fluidity, and order of their local environment. nih.govsemanticscholar.org By monitoring changes in the fluorescence of these probes upon the addition of this compound, one can infer its effects on the membrane.

Commonly used fluorescent probes for membrane studies include:

Laurdan: This probe is sensitive to the polarity of the membrane interior, which is influenced by water penetration. An increase in water penetration due to membrane perturbation by this compound would result in a red shift of Laurdan's emission spectrum.

1,6-Diphenyl-1,3,5-hexatriene (DPH): The fluorescence anisotropy of DPH provides a measure of the rotational mobility of the probe within the membrane, which is related to the membrane's microviscosity or acyl chain order. nih.gov A decrease in DPH anisotropy would indicate a fluidizing effect of the lysophospholipid.

By using a range of fluorescent probes that localize to different regions of the lipid bilayer, a detailed picture of the membrane perturbation caused by this compound can be constructed.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the conformational order and dynamics of the lipid molecules themselves, without the need for external probes. chemrxiv.org

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly sensitive to the conformational state of the lipid acyl chains. The frequency of the C-H stretching vibrations of the methylene groups is a well-established marker for the degree of gauche versus trans conformers. An increase in the frequency of these vibrational modes indicates a more disordered, fluid-like state of the acyl chains. researchgate.netuni-leipzig.denih.gov The incorporation of this compound into a lipid bilayer is expected to increase the fluidity, which would be observable as a shift to higher frequencies in the C-H stretching region. Additionally, the C=O stretching vibrations of the ester groups at the glycerol backbone provide information about the hydration and hydrogen bonding at the membrane interface. uni-leipzig.deresearchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR. The analysis of the C-C skeletal stretching modes in the Raman spectrum can also be used to quantify the conformational order of the lipid acyl chains. Furthermore, Raman spectroscopy can provide insights into the conformation of the phosphocholine headgroup through the analysis of its characteristic vibrations. mdpi.com

Table 2: Spectroscopic Techniques for Analyzing Membrane Perturbation by this compound

| Technique | Principle | Information Obtained |

| Fluorescence Spectroscopy | Monitors changes in the fluorescence of membrane-embedded probes. nih.gov | Membrane polarity, fluidity, and acyl chain order. nih.gov |

| FTIR Spectroscopy | Measures the infrared absorption corresponding to molecular vibrations. researchgate.net | Acyl chain conformational order (gauche/trans ratio), interfacial hydration. uni-leipzig.denih.gov |

| Raman Spectroscopy | Measures the inelastic scattering of light from molecular vibrations. mdpi.com | Acyl chain and headgroup conformation, lipid packing. |

V. Synthetic Strategies and Derivatization for Academic Research on 2 Heptanoyl Sn Glycero 3 Phosphocholine

Chemical Synthesis Approaches for Regiospecific Acylation

The chemical synthesis of 2-acyl-sn-glycero-3-phosphocholines, such as the heptanoyl derivative, requires precise control to ensure the regiospecific acylation at the sn-2 position of the glycerol (B35011) backbone. A common and effective method involves the acylation of sn-glycero-3-phosphocholine (GPC) using a fatty acid anhydride in the presence of a catalyst.

One widely used catalytic system employs 4-pyrrolidinopyridine, which facilitates the acylation reaction. This procedure offers a significant advantage in that it can be scaled up for larger quantities and the purification process is relatively straightforward, allowing for the synthesis to be completed in a minimal timeframe researchgate.net. The general reaction involves reacting GPC with heptanoic anhydride. The anhydride can be prepared from heptanoic acid. This approach allows for the introduction of the heptanoyl group specifically at the desired position.

The synthesis of related phosphatidylcholines with different acyl chains has been well-documented, providing a foundational methodology that can be adapted for 2-heptanoyl-sn-glycero-3-phosphocholine. For instance, the synthesis of various 1,2-diacyl-sn-glycero-3-phosphocholines has been achieved with high yields, demonstrating the robustness of these chemical acylation techniques researchgate.net. The key to regiospecificity lies in the starting material, sn-glycero-3-phosphocholine, which provides the stereospecific backbone for the subsequent targeted acylation.

Chemo-Enzymatic Synthesis Approaches for Enhanced Specificity and Yield

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high specificity of enzymatic catalysis to produce complex molecules like this compound with improved yields and purity. These strategies often employ lipases and phospholipases to achieve regioselective acylation or deacylation.

A powerful chemo-enzymatic approach involves the use of phospholipase A2 to selectively hydrolyze a diacyl-phosphatidylcholine at the sn-2 position, yielding a 1-acyl-lysophosphatidylcholine. This intermediate can then be re-acylated at the sn-2 position with the desired fatty acid, in this case, heptanoic acid. This method has been successfully used in the synthesis of other mixed-acyl phospholipids (B1166683), ensuring high optical purity and minimal acyl migration nih.gov.

Alternatively, lipases can be used for the direct and regioselective esterification of sn-glycero-3-phosphocholine. Lipases, such as those from Rhizomucor miehei, can catalyze the specific acylation at the sn-1 or sn-2 position depending on the reaction conditions and the specific enzyme used europa.eu. This enzymatic approach is particularly valuable for its mild reaction conditions and high specificity, which reduces the formation of unwanted byproducts and simplifies the purification process nih.gov. The synergy between chemical and enzymatic steps allows for the efficient production of highly pure, mixed-acyl phospholipids nih.govnih.gov.

Preparation of Labeled Analogs for Biophysical and Mechanistic Studies (e.g., Deuterated, Fluorescent)

To investigate the behavior and interactions of this compound in biological systems, labeled analogs are indispensable tools. These analogs can be synthesized with isotopic or fluorescent labels, allowing for their detection and characterization using various biophysical techniques.

Deuterated Analogs: Deuterium-labeled phospholipids are particularly useful in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy studies to probe membrane structure and dynamics. The synthesis of deuterated this compound can be achieved by incorporating deuterium atoms into the heptanoyl chain or the glycerol backbone.

One common strategy is to use deuterated heptanoic acid in the chemical or chemo-enzymatic acylation of sn-glycero-3-phosphocholine europa.eunih.gov. Perdeuterated fatty acids can be synthesized using methods like H/D exchange catalyzed by Pt/C in the presence of D2O europa.eu. The synthesis of phospholipids with deuterated acyl chains has been demonstrated for various species, providing a clear pathway for producing the heptanoyl analog europa.eunih.govnih.gov. Additionally, the glycerol backbone can be deuterated by starting the synthesis with deuterated glycerol nih.gov. The chiro-specific synthesis of related deuterated phosphocholines has also been reported, highlighting the precision achievable with these methods documentsdelivered.com.

Fluorescent Analogs: Fluorescently labeled lipids are essential for fluorescence microscopy and spectroscopy to visualize lipid trafficking, localization, and interactions within cellular membranes. While specific synthesis of a fluorescently labeled this compound is not detailed in the provided context, general strategies for labeling phospholipids can be applied.

A fluorescent tag can be attached to the phosphocholine (B91661) headgroup or, more commonly, a fluorescently labeled fatty acid can be used for the acylation step. However, attaching the fluorescent probe to the short heptanoyl chain might significantly alter its properties. A more common approach for labeling lipids is to use a longer acyl chain that incorporates a fluorophore or to attach a fluorescent dye to the headgroup. For tracking lipids in complex biological environments, specialized chemical tags have been developed that can be retained even after harsh sample preparation methods, allowing for advanced imaging techniques nih.gov.

Vi. Utilization of 2 Heptanoyl Sn Glycero 3 Phosphocholine in Model Membrane Systems and Biophysical Tools

Applications in Micellar Systems for Membrane Protein Solubilization and Structural Studies

The primary application of 2-Heptanoyl-sn-glycero-3-phosphocholine in membrane protein research lies in its ability to form micelles in aqueous solutions. These micelles are small, spherical aggregates where the hydrophobic heptanoyl chains are sequestered from the water, forming a core, while the hydrophilic phosphocholine (B91661) headgroups are exposed to the aqueous environment. This structure allows them to effectively solubilize membrane proteins by replacing the native lipid bilayer. youtube.comsigmaaldrich.com

During solubilization, the detergent molecules integrate into the cell membrane, disrupting the lipid-lipid and lipid-protein interactions. sigmaaldrich.comrug.nl As the concentration of the detergent increases, the bilayer is eventually completely disrupted, and the membrane proteins are encapsulated within the detergent micelles. rug.nl This process transfers the membrane protein from its complex native environment into a simpler, more controlled micellar system, which is amenable to a variety of biophysical and structural techniques.

Alkyl phosphocholine detergents, including this compound, are widely used for this purpose due to their ability to efficiently solubilize membrane proteins while often preserving their native structure and function. nih.gov The resulting protein-detergent complexes can then be purified and used for structural studies by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. nih.gov For instance, the use of short-chain detergents like 1,2-diheptanoyl-sn-glycero-3-phosphocholine (a related compound) has been documented in early biophysical studies of the membrane-active peptide melittin. nih.gov

| Detergent | Abbreviation | Critical Micelle Concentration (mM) | Aggregation Number |

|---|---|---|---|

| This compound | 2-H7PC | ~1.4 | Variable |

| n-Dodecyl β-D-maltoside | DDM | 0.17 | ~100 |

| Lauryl Dimethylamine N-oxide | LDAO | 1-2 | ~75 |

| Sodium Dodecyl Sulfate | SDS | 8.2 | ~62 |

Formation of Bicelles and Liposomes for Mimicking Biological Membranes

Beyond simple micelles, this compound is a key component in the formation of more complex model membranes, such as bicelles and liposomes. These structures provide a more native-like environment for membrane proteins than detergent micelles.

Bicelles , or bilayered micelles, are discoidal structures typically formed by mixing a long-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), with a short-chain phospholipid like this compound. In this arrangement, the long-chain lipids form a planar bilayer, while the short-chain lipids act as a detergent, shielding the hydrophobic edges of the bilayer from the aqueous solvent. avantiresearch.com These structures are particularly useful for NMR studies of membrane proteins because they can align in a magnetic field, providing high-resolution structural information. The chemical stability of bicelles can be enhanced by using ether-linked lipids, which are resistant to acid or base-catalyzed hydrolysis. avantiresearch.com

Liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. They are excellent models for studying the function of membrane proteins in a more biologically relevant context. This compound can be used in the preparation of liposomes, often in a process where a protein is first solubilized in detergent micelles and then reconstituted into pre-formed liposomes. nih.gov The detergent is then removed, leading to the formation of proteoliposomes, where the membrane protein is embedded within the liposomal bilayer. nih.gov This allows for the study of transport processes and other functions that require a sealed membrane compartment. A precise transition from bicelles to liposomes can be achieved using microfluidic mixing, allowing for the continuous production of lipid vesicles with controlled sizes. elsevierpure.com

Integration into Planar Lipid Bilayers and Monolayers for Surface Science Investigations

The principles of self-assembly that govern the formation of micelles and liposomes also allow for the use of lipids like this compound in the creation of planar lipid bilayers and monolayers at interfaces. These systems are powerful tools in surface science for investigating the physical and chemical properties of membranes and their interactions with other molecules.

Planar lipid bilayers can be formed across a small aperture, separating two aqueous compartments, or on a solid support. researchgate.net These model membranes are used to study the electrical properties of membranes and the function of ion channels and other transport proteins. researchgate.net While longer-chain lipids are more commonly used to form stable bilayers, the principles of hydrophobic and hydrophilic interactions that drive bilayer formation are the same.

Lipid monolayers are formed at the air-water interface, where the amphipathic lipid molecules orient themselves with their hydrophilic headgroups in the water and their hydrophobic tails in the air. By compressing the monolayer, the packing density of the lipids can be controlled, and the surface pressure can be measured. This technique, known as Langmuir trough analysis, provides insights into the phase behavior of lipids and their interactions with proteins and other molecules that may be introduced into the subphase. The properties of lipid monolayers at surface pressures in the range of 30–35 mN/m are thought to correspond to the properties of bilayers. nih.gov

| Model System | Description | Key Applications |

|---|---|---|

| Micelles | Spherical aggregates of detergent molecules in an aqueous solution. | Solubilization and purification of membrane proteins for structural studies. sigmaaldrich.comnih.gov |

| Bicelles | Discoidal structures of long- and short-chain phospholipids. | NMR studies of membrane protein structure and dynamics. avantiresearch.com |

| Liposomes | Spherical vesicles with a lipid bilayer enclosing an aqueous core. | Functional studies of membrane proteins, such as transport assays. nih.gov |

| Planar Lipid Bilayers | A lipid bilayer formed across an aperture or on a solid support. | Investigation of ion channel function and membrane electrical properties. researchgate.net |

| Monolayers | A single layer of lipid molecules at an air-water interface. | Studying lipid packing, phase behavior, and protein-lipid interactions. nih.gov |

Role as a Detergent in Membrane Protein Solubilization and Refolding Research

The detergent properties of this compound are central to its utility in membrane protein research, not only for solubilization but also for refolding studies.

As a solubilizing agent , it effectively extracts membrane proteins from their native lipid environment, breaking down the membrane structure and forming mixed micelles containing lipids, proteins, and detergent. sigmaaldrich.comrug.nl The choice of detergent is critical, as a successful solubilization protocol will yield a high amount of the target protein in a stable and active conformation. sigmaaldrich.com Alkyl phosphocholine detergents are often favored for their ability to maintain the structural integrity of the solubilized protein. nih.gov

In refolding research , detergents like this compound can be used to facilitate the proper folding of membrane proteins that have been produced in expression systems where they may form inclusion bodies (inactive aggregates). The denatured protein is first solubilized in a strong denaturant and then diluted into a solution containing the detergent. By gradually removing the denaturant, the protein is allowed to refold into its native conformation, stabilized by the detergent micelles. While many refolding studies have been conducted with detergents, there is a growing emphasis on refolding into more native-like lipid bilayers. d-nb.info The process of reconstituting a solubilized protein into liposomes by removing the detergent is a key step in many functional and structural studies. nih.govscielo.br

Vii. Emerging Research Frontiers and Methodological Advancements for 2 Heptanoyl Sn Glycero 3 Phosphocholine

Discovery of Novel Biological Targets and Interacting Partners

Recent research has begun to identify specific biological targets and interacting partners for lysophospholipids, including those with structures similar to 2-Heptanoyl-sn-glycero-3-phosphocholine. A significant area of discovery involves its role as a substrate for enzymes involved in lipid metabolism. For instance, lecithin:retinol acyltransferase-like proteins (LRAT-like proteins), which are a subfamily of thiol proteases, function as phospholipid-metabolizing enzymes. ebi.ac.uk These enzymes exhibit lipid-dependent acyltransferase activity, and understanding their interaction with specific lysophosphatidylcholines is crucial for defining their biological roles. ebi.ac.uk

One representative member of this family, HRAS-like tumor suppressor 3, is implicated in regulating triglyceride accumulation and energy expenditure in adipocytes, making it a potential pharmacological target for metabolic disorders. ebi.ac.uk The enzymatic and structural understanding of these enzymes, including the architecture of their active sites, provides a foundation for identifying how this compound may specifically interact and modulate their activity. ebi.ac.uk While direct interacting partners for many lysophosphatidylcholines are still being mapped, broader lipidomics studies have shown that levels of various lysophosphocholines (LPCs) are altered in conditions like atherosclerosis, suggesting their involvement in complex disease pathways and interactions with multiple cellular components. researchgate.net

| Enzyme Family | Potential Role | Implication for this compound |

| Lecithin:retinol acyltransferase (LRAT)-like proteins | Phospholipid metabolism, Acyltransferase activity | May serve as a substrate or modulator, influencing downstream metabolic pathways. ebi.ac.uk |

| HRAS-like tumor suppressors | Regulation of triglyceride accumulation, Energy expenditure | Interaction could link this specific lipid to metabolic disorders like obesity. ebi.ac.uk |

| Cholinephosphotransferase | Synthesis of phosphocholine-containing lipids | Could be involved in the metabolic pathways that produce or consume this compound. nih.gov |

Development of Advanced Computational Modeling and Simulation Approaches for Lipid Dynamics

The study of lipid dynamics, including the behavior of this compound within a membrane, is increasingly reliant on advanced computational methods. Molecular dynamics (MD) simulations, at both all-atom and coarse-grained resolutions, are powerful tools for investigating the structure and properties of lipid bilayers. nih.govnih.gov These simulations can predict how the inclusion of a specific lipid, characterized by its short heptanoyl chain, affects membrane properties such as thickness, fluidity, and lateral diffusion. mdpi.com

Force fields, which are sets of parameters used in simulations, have been specifically developed for lipids to accurately reproduce experimental data. nih.gov Coarse-grained models like MARTINI simplify the molecular representation, allowing for simulations of larger systems over longer timescales to study processes like vesicle formation or lipid domain organization. mdpi.com For this compound specifically, computational tools can predict physical properties that are crucial for interpreting experimental results from mass spectrometry and understanding its interactions. For example, predicted Collision Cross Section (CCS) values help in its identification in complex lipid mixtures. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 371.20674 | 192.9 |

| [M+Na]+ | 393.18868 | 197.8 |

| [M-H]- | 369.19218 | 192.7 |

| [M+NH4]+ | 388.23328 | 196.8 |

| [M+K]+ | 409.16262 | 189.7 |

Innovative Strategies for Lipid Delivery and Membrane Engineering in Research Contexts

Lysophospholipids like this compound are valuable tools in membrane engineering and the development of lipid-based delivery systems. Due to their amphiphilic, cone-shaped geometry, they can alter membrane curvature and are often used to create or stabilize lipid nanoparticles (LNPs) and liposomes. mdpi.com These nanostructures can encapsulate and deliver a variety of molecules in research settings. nih.gov

Innovative strategies involve formulating LNPs with a precise mixture of lipids to achieve desired characteristics. This includes using helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which can promote the release of encapsulated cargo into the cytoplasm, and cholesterol to enhance stability. osu.edu The specific properties of this compound, such as its shorter acyl chain, can be leveraged to modulate the fluidity and permeability of these delivery vehicles. Furthermore, techniques like the Langmuir-Blodgett method allow for the creation of artificial lipid bilayers on solid supports, offering a platform to study the influence of incorporating specific lipids like this compound on membrane properties and protein function. nih.gov

| Delivery System / Technique | Key Components | Application in Research |

| Lipid Nanoparticles (LNPs) | Ionizable lipids, Helper lipids (e.g., DOPE), Cholesterol, PEG-lipids | Encapsulation and delivery of RNA, allowing for studies on gene function and therapy. osu.edunih.gov |

| Liposomes | Phosphatidylcholines (e.g., DOPC, DPPC), Charging agents | Delivery of hydrophobic or hydrophilic small molecules to cells for studying cellular response. nih.gov |

| Supported Lipid Bilayers | Phospholipids (B1166683) transferred via Langmuir-Blodgett/Langmuir-Schaefer techniques | Creating model membranes to study protein-lipid interactions and membrane biophysics. nih.gov |

Interdisciplinary Studies Bridging Lipidomics, Structural Biology, and Cellular Physiology

The full biological significance of this compound is being uncovered through interdisciplinary research that connects its identification with its function. Lipidomics, which is the large-scale study of lipids in biological systems, utilizes advanced mass spectrometry techniques to identify and quantify hundreds of lipid species, including specific lysophosphatidylcholines, from cells and tissues. nih.govyoutube.com This approach can reveal changes in the levels of this compound under different physiological or pathological conditions. researchgate.net

Once identified as a lipid of interest, structural biology methods are employed to understand its interactions at an atomic level. High-resolution crystal structures of proteins in complex with lipid analogs can reveal the precise binding mechanisms. ebi.ac.uk This structural information is then integrated into cellular physiology studies to determine the functional consequences of these interactions. For example, understanding how this compound binds to a receptor or enzyme allows researchers to probe its effect on cell signaling, membrane transport, or metabolic processes, thereby creating a complete picture from molecular identification to cellular function. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the most effective methods for quantifying 2-Heptanoyl-sn-glycero-3-phosphocholine in biological samples?

- Methodology : Use enzymatic or colorimetric phosphatidylcholine (PC) assay kits, which involve lipid extraction followed by enzymatic hydrolysis of the choline head group. The liberated choline reacts with a chromogen to produce a colorimetric signal proportional to PC concentration. Key steps include:

- Sample preparation : Homogenize tissues in chloroform:methanol (2:1 v/v) using the Bligh-Dyer method to efficiently extract lipids while minimizing degradation .

- Standard curve : Prepare a dilution series of pure 2-Heptanoyl-PC to account for non-linear responses at high concentrations .

- Data analysis : Average duplicate readings, subtract background signals (e.g., from phospholipase interference), and apply dilution factors for samples exceeding the standard curve range .

Q. How can researchers optimize lipid extraction protocols for 2-Heptanoyl-sn-glycero-3-phosphocholine to minimize degradation?

- Methodology : The Bligh-Dyer method is preferred for rapid extraction (<10 minutes) to reduce lipid oxidation. Critical parameters include:

- Solvent ratio : Adjust chloroform:methanol:water ratios to ensure a miscible system with tissue hydration levels (e.g., 2:1:0.8 v/v for aqueous samples) .

- Temperature : Perform extractions at 4°C to inhibit phospholipase activity .

- Purification : Isolate the chloroform layer to exclude non-lipid contaminants (e.g., proteins, salts) .

Advanced Research Questions

Q. How should experimental designs account for structural heterogeneity when studying 2-Heptanoyl-sn-glycero-3-phosphocholine in membrane dynamics?

- Methodology : Use synthetic analogs (e.g., 1,2-Distearoyl-PC or fluorescently labeled PC) to model membrane interactions. Key considerations:

- Fluorescent labeling : Incorporate probes like Lissamine rhodamine-B-DHPE into lipid bilayers to track lateral diffusion or phase separation .

- Control variables : Maintain consistent acyl chain saturation, temperature, and ionic strength to isolate the effects of 2-Heptanoyl-PC’s shorter acyl chain .

- Contradiction resolution : Address conflicting data (e.g., altered phase behavior in mixed lipid systems) by verifying purity via HPLC (>95%) and controlling for oxidation artifacts .

Q. What strategies resolve discrepancies in 2-Heptanoyl-sn-glycero-3-phosphocholine quantification between enzymatic assays and mass spectrometry?

- Methodology : Cross-validate results using orthogonal techniques:

- Enzymatic assays : Confirm specificity using phospholipase A2 inhibitors to rule out interference from other phospholipids .

- Mass spectrometry : Employ targeted MRM (multiple reaction monitoring) for precise quantification, using stable isotope-labeled PC as an internal standard .

- Statistical rigor : Perform triplicate measurements and apply ANOVA to identify systematic biases (e.g., matrix effects in complex samples) .

Q. How can researchers optimize conditions for synthesizing 2-Heptanoyl-sn-glycero-3-phosphocholine with high enantiomeric purity?

- Methodology : Use sn-glycero-3-phosphocholine as a backbone for regioselective acylation:

- Acylation agents : Activate heptanoic acid with DCC (N,N'-dicyclohexylcarbodiimide) to form the heptanoyl chloride derivative .

- Chiral resolution : Confirm sn-stereochemistry via chiral HPLC or enzymatic digestion with phospholipase A2, which selectively hydrolyzes the sn-2 acyl chain .

- Purity validation : Characterize products using NMR (e.g., ¹³C for acyl chain position) and compare retention times with commercial standards .

Data Analysis & Contradiction Management

Q. How should researchers address contradictory findings regarding 2-Heptanoyl-sn-glycero-3-phosphocholine’s role in membrane curvature generation?

- Methodology : Reconcile discrepancies by contextualizing experimental models:

- Model membranes : Compare results in unilamellar vesicles (controlled curvature) vs. cellular membranes (heterogeneous composition) .

- Negative controls : Use non-curvature-inducing lipids (e.g., 1-Palmitoyl-2-hydroxy-PC) to isolate 2-Heptanoyl-PC’s effects .

- Meta-analysis : Aggregate data from multiple techniques (e.g., cryo-EM for structural data, fluorescence anisotropy for fluidity measurements) .

Q. What statistical approaches are recommended for analyzing dose-response relationships of 2-Heptanoyl-sn-glycero-3-phosphocholine in cellular assays?

- Methodology : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to account for threshold effects.

- Outlier detection : Use Grubbs’ test to exclude anomalous data points caused by lipid aggregation .

- Reproducibility : Validate EC₅₀ values across ≥3 independent experiments and report confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.